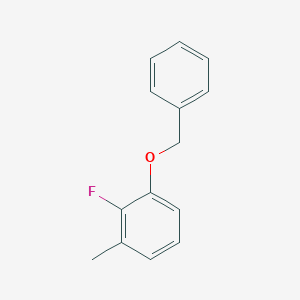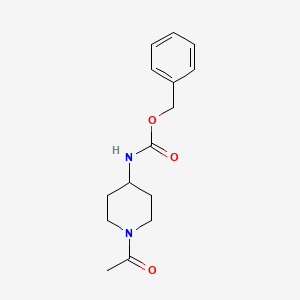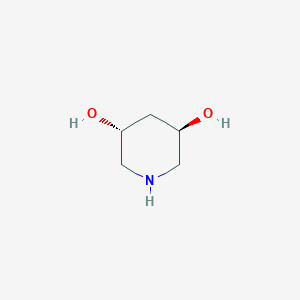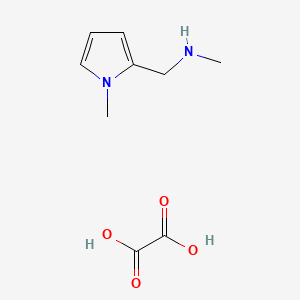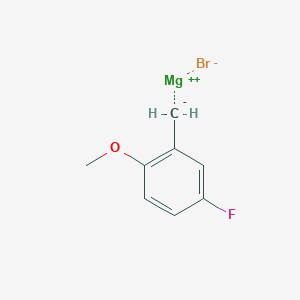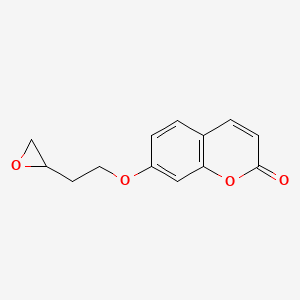
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one is a type of organosilicon compound that falls under the category of polyhedral oligomeric silsesquioxanes (POSS) . These compounds are known for their well-defined nanoscale structure, chemical tunability, and biocompatibility .
Synthesis Analysis
The synthesis of such compounds usually involves the hydrolysis of organo trichlorosilanes . An idealized synthesis is: 8 RSiCl3 + 12 H2O → [RSiO3/2]8 + 24 HCl. The formation of HCl negatively impacts the relative rates of hydrolysis and condensation of intermediate silanols .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in various databases . Each Si center is bonded to three oxo groups, which in turn connect to other Si centers. The fourth group on Si is usually an alkyl, halide, hydride, alkoxide, etc .Chemical Reactions Analysis
The reactivity of these compounds is quite diverse. For instance, the reorganization of the siloxane cage-like core (T8 → T10) can be performed, including isolation of intermediates, and cage rearrangement achieved by using Bronsted superacid, trifluoromethanesulfonic acid .Physical And Chemical Properties Analysis
These compounds are known for their unique high-performance capabilities. Their well-defined nanoscale structure, chemical tunability, and biocompatibility make them ideal for fabricating hybrid materials for various applications .Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Properties
Chromones (1-benzopyran-4-ones) and their derivatives exhibit a wide range of physiological activities, including anti-inflammatory, antidiabetic, antitumor, anticancer, and antioxidant properties. These activities are attributed to their capacity to neutralize active oxygen and intercept free radical processes, thereby delaying or inhibiting cell damage leading to various diseases (Yadav et al., 2014). The structure-activity relationship studies suggest that the presence of a double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are critical for their radical scavenging activity.
Anticancer Applications
Several benzopyran derivatives, such as osthole and baicalein, have demonstrated potent anticancer effects through various mechanisms. Osthole shows multiple pharmacological actions including neuroprotective, immunomodulatory, anticancer, and cardiovascular protective activities. Its pharmacokinetics indicate fast uptake and efficient utilization in the body, with mechanisms likely related to the modulation of cAMP and cGMP levels (Zhang et al., 2015). Baicalein, derived from Scutellaria baicalensis, exhibits anti-cancer activities against Hepatocellular Carcinoma (HCC) by affecting cell proliferation, metastasis, apoptosis, and autophagy (Bie et al., 2017).
Antimicrobial and Antioxidant Activities
Benzopyran compounds, including benzofuran derivatives, have been identified as promising structures for the development of antimicrobial agents. Their unique structural features and broad spectrum of biological activities position them as significant contributors in the field of drug discovery, particularly in addressing antibiotic resistance and finding efficient antimicrobial candidates (Hiremathad et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
DNA Polymerase-IN-3, as the name suggests, primarily targets DNA polymerases . DNA polymerases are a group of enzymes that catalyze the synthesis of DNA molecules during replication . They play a crucial role in DNA replication, repair, and recombination .
Mode of Action
DNA Polymerase-IN-3 interacts with its target by inhibiting the activity of DNA polymerases . DNA polymerases add nucleotides one by one to the growing DNA chain, incorporating only those that are complementary to the template . By inhibiting these enzymes, DNA Polymerase-IN-3 can potentially disrupt the process of DNA replication.
Biochemical Pathways
The primary biochemical pathway affected by DNA Polymerase-IN-3 is the DNA replication pathway . DNA replication is a vital process that ensures the transmission of genetic information from one generation of cells to the next. By inhibiting DNA polymerases, DNA Polymerase-IN-3 can interfere with this process, potentially leading to cell cycle arrest or apoptosis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are likely to be extensively metabolized and have a high potential for drug-drug interactions
Result of Action
The molecular and cellular effects of DNA Polymerase-IN-3’s action are largely dependent on the specific context in which it is used. In general, by inhibiting DNA polymerases and disrupting DNA replication, DNA Polymerase-IN-3 can potentially induce cell cycle arrest or apoptosis .
Eigenschaften
IUPAC Name |
7-[2-(oxiran-2-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCQXVSDWLHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

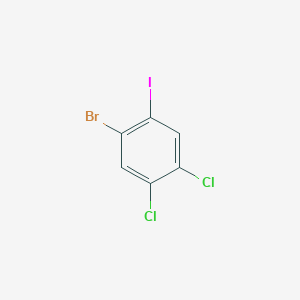
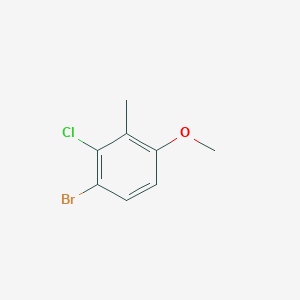
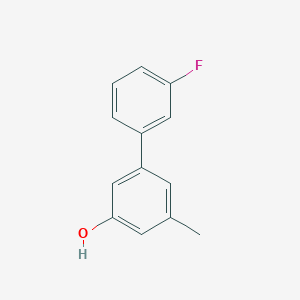

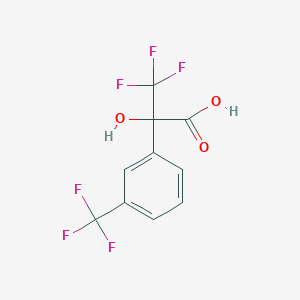
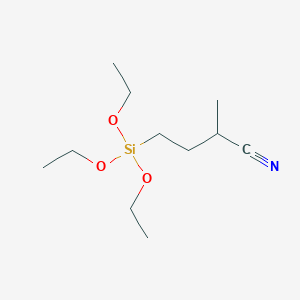
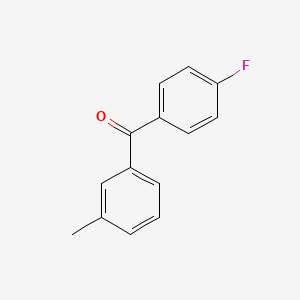
![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

